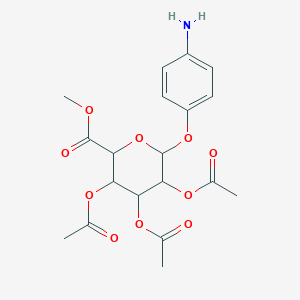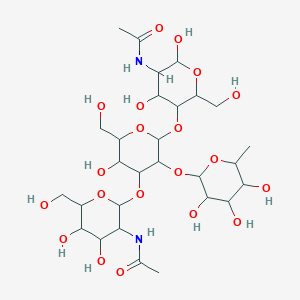
(6E)-5-fluoro-4-(phenylmethoxyamino)-6-phenylmethoxyimino-1,3-diazinan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6E)-5-fluoro-4-(phenylmethoxyamino)-6-phenylmethoxyimino-1,3-diazinan-2-one is a synthetic organic compound that belongs to the class of diazinanones. This compound is characterized by its unique structure, which includes a fluorine atom, phenylmethoxyamino, and phenylmethoxyimino groups. These structural features may impart specific chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6E)-5-fluoro-4-(phenylmethoxyamino)-6-phenylmethoxyimino-1,3-diazinan-2-one typically involves multiple steps, including the formation of the diazinanone ring and the introduction of the fluorine and phenylmethoxy groups. Common reagents used in the synthesis may include fluorinating agents, phenylmethoxyamine, and other organic intermediates. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and scalability. Key considerations include the availability of raw materials, cost-effectiveness, and environmental impact.
化学反応の分析
Types of Reactions
(6E)-5-fluoro-4-(phenylmethoxyamino)-6-phenylmethoxyimino-1,3-diazinan-2-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, potentially leading to new derivatives.
Substitution: Substitution reactions can replace the fluorine or phenylmethoxy groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions may produce a variety of functionalized derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity and potential as a pharmaceutical agent.
Medicine: Exploring its therapeutic potential for treating specific diseases.
Industry: Utilizing its unique properties in the development of new materials or chemical processes.
作用機序
The mechanism of action of (6E)-5-fluoro-4-(phenylmethoxyamino)-6-phenylmethoxyimino-1,3-diazinan-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that influence cellular processes, such as signal transduction, gene expression, or metabolic regulation.
類似化合物との比較
Similar Compounds
Similar compounds to (6E)-5-fluoro-4-(phenylmethoxyamino)-6-phenylmethoxyimino-1,3-diazinan-2-one include other diazinanones with different substituents. Examples may include:
- (6E)-5-chloro-4-(phenylmethoxyamino)-6-phenylmethoxyimino-1,3-diazinan-2-one
- (6E)-5-bromo-4-(phenylmethoxyamino)-6-phenylmethoxyimino-1,3-diazinan-2-one
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. These properties can be leveraged for targeted applications in research and industry.
特性
CAS番号 |
77350-65-3 |
|---|---|
分子式 |
C18H19FN4O3 |
分子量 |
358.4 g/mol |
IUPAC名 |
(6E)-5-fluoro-4-(phenylmethoxyamino)-6-phenylmethoxyimino-1,3-diazinan-2-one |
InChI |
InChI=1S/C18H19FN4O3/c19-15-16(22-25-11-13-7-3-1-4-8-13)20-18(24)21-17(15)23-26-12-14-9-5-2-6-10-14/h1-10,15-16,22H,11-12H2,(H2,20,21,23,24) |
InChIキー |
IOUFDOUKJZFMES-UHFFFAOYSA-N |
異性体SMILES |
C1=CC=C(C=C1)CONC2C(/C(=N\OCC3=CC=CC=C3)/NC(=O)N2)F |
正規SMILES |
C1=CC=C(C=C1)CONC2C(C(=NOCC3=CC=CC=C3)NC(=O)N2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(8S,9S,10R,13S,14S,17R)-17-[(2S)-1-hydroxypropan-2-yl]-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13405661.png)
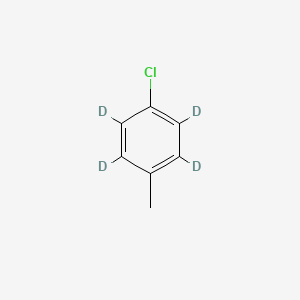
![[(1R,2R)-1-(3,4-dimethoxyphenyl)-2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl] acetate](/img/structure/B13405669.png)
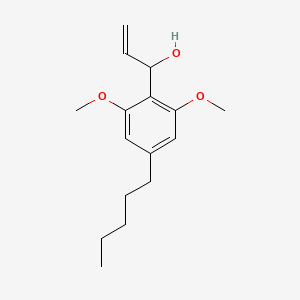

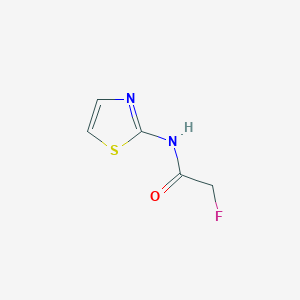
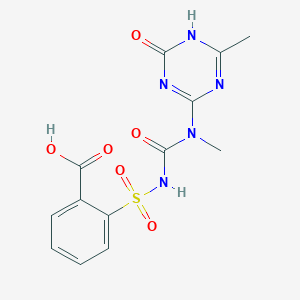
![N-[N-Boc-D-alaninyl]-D-alanine](/img/structure/B13405698.png)
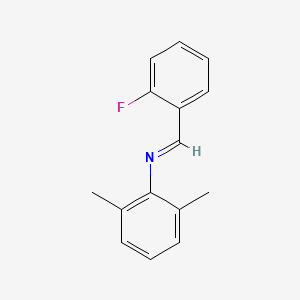
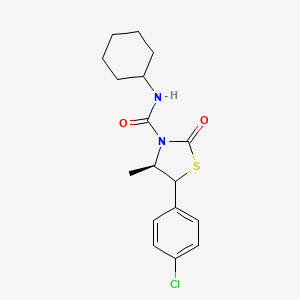
![4-Oxo-5-[2-(phenylmethylene)butylidene]-2-thioxo-3-thiazolidineacetic Acid](/img/structure/B13405724.png)
